
2',5'-Dideoxyinosine
Descripción general
Descripción
2’,5’-Dideoxyinosine, also known as Didanosine, is a synthetic nucleoside analog. It is primarily used as an antiretroviral medication for the treatment of Human Immunodeficiency Virus (HIV) infection. This compound is a derivative of inosine, where the hydroxyl groups at the 2’ and 5’ positions of the ribose moiety are replaced by hydrogen atoms, making it a dideoxynucleoside.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dideoxyinosine typically involves the reduction of 5’-azido-2’,5’-dideoxyinosine intermediates using the Staudinger reaction. This process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions are protected using tetraisopropyldisiloxane or di-tert-butylsiloxane.
Formation of Azido Intermediate: The protected nucleoside undergoes azidation to form 5’-azido-2’,5’-dideoxyinosine.
Reduction: The azido group is reduced to an amino group using hydrogenation catalyzed by palladium (Pd) or through the Staudinger reaction.
Deprotection: The protecting groups are removed under acidic conditions to yield 2’,5’-Dideoxyinosine.
Industrial Production Methods
Industrial production of 2’,5’-Dideoxyinosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Key steps include large-scale hydrogenation and efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2’,5’-Dideoxyinosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the conversion of azido intermediates to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the 2’ and 5’ positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium (Pd) catalysts or the Staudinger reaction with triphenylphosphine (PPh3) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) and various alkyl halides.
Major Products
The major products formed from these reactions include amino derivatives, oxo derivatives, and substituted nucleosides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2’,5’-Dideoxyinosine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and as a model compound for studying nucleoside chemistry.
Biology: It serves as a tool for studying nucleic acid metabolism and the mechanisms of nucleoside transport and phosphorylation.
Medicine: As an antiretroviral drug, it is used in the treatment of HIV infection. It inhibits the replication of the virus by acting as a chain terminator during DNA synthesis.
Industry: It is used in the pharmaceutical industry for the production of antiretroviral medications
Mecanismo De Acción
2’,5’-Dideoxyinosine is metabolized intracellularly to its active form, dideoxyadenosine triphosphate (ddATP). This active metabolite inhibits the HIV reverse transcriptase enzyme by competing with natural deoxyadenosine triphosphate (dATP). By incorporating into the viral DNA, it causes chain termination, thereby preventing the replication of the virus .
Comparación Con Compuestos Similares
2’,5’-Dideoxyinosine is compared with other nucleoside analogs such as:
2’,3’-Dideoxycytidine (ddC): Similar in structure but differs in the base component, leading to different pharmacological properties.
2’,3’-Dideoxyadenosine (ddA): Another dideoxynucleoside analog with a different base, affecting its mechanism of action and efficacy.
Zidovudine (AZT): A thymidine analog used in HIV treatment, differing in its sugar moiety and mechanism of action.
Uniqueness
2’,5’-Dideoxyinosine is unique due to its specific inhibition of HIV reverse transcriptase and its ability to act as a chain terminator during viral DNA synthesis. This makes it a crucial component of antiretroviral therapy .
Actividad Biológica
2',5'-Dideoxyinosine (ddI), also known as didanosine, is a purine nucleoside analog that has been primarily investigated for its antiviral properties, particularly against the human immunodeficiency virus (HIV). This compound is significant in the context of antiretroviral therapy, especially for patients who are intolerant to other treatments like zidovudine (AZT). This article delves into the biological activity of ddI, examining its pharmacokinetics, clinical efficacy, adverse effects, and implications in HIV treatment.
Pharmacokinetics of ddI
The pharmacokinetics of ddI reveal important insights into its absorption and bioavailability. Studies have shown that ddI is rapidly degraded by acid, which raises concerns about its oral bioavailability. In a clinical study, when ddI was administered as an oral solution with antacid, the bioavailability was approximately 41% , whereas buffered tablets showed a lower bioavailability of 25% . Various formulations have been tested to optimize absorption, including enteric-coated preparations and sachet forms .
Table 1: Bioavailability of Different ddI Formulations
Formulation Type | Bioavailability (%) |
---|---|
Oral Solution with Antacid | 41% |
Buffered Tablets | 25% |
Enteric-Coated Tablet 1 | 36% |
Enteric-Coated Tablet 2 | 26% |
Sachet Preparation | 29% |
Clinical Efficacy
Clinical trials have demonstrated that ddI possesses significant antiviral activity against HIV. In a study involving patients with AIDS or severe AIDS-related complex, those receiving higher doses of ddI showed notable improvements in immune function, including increases in CD4+ T cell counts and decreases in serum HIV p24 antigen levels . Specifically, patients receiving doses greater than or equal to 3.2 mg/kg orally exhibited more than an 80% decrease in HIV p24 antigen levels .
Case Studies
- Patient Cohort Study : In a cohort of 26 patients treated with ddI for up to 42 weeks , significant immunological improvements were observed. Ten patients who were intolerant to AZT experienced enhanced CD4/CD8 T cell ratios and reported reduced viral load .
- Adverse Effects : Despite its efficacy, ddI therapy has been associated with several adverse effects. Notable cases include instances of pancreatitis and peripheral neuropathy among patients undergoing treatment .
Resistance Mechanisms
Research has indicated that resistance to ddI can occur through specific mutations in the reverse transcriptase gene of HIV. Mutations such as L74V and K65R have been associated with decreased binding affinity for ddI, thereby reducing its efficacy . Understanding these resistance patterns is crucial for optimizing treatment regimens and improving patient outcomes.
Safety Profile
The safety profile of ddI has been a subject of extensive research. While some patients experience mild side effects such as headaches and insomnia, more severe complications like lactic acidosis and acute liver failure have been documented in rare cases . This necessitates careful monitoring during treatment.
Table 2: Reported Adverse Effects of ddI
Adverse Effect | Frequency |
---|---|
Pancreatitis | Documented cases |
Peripheral Neuropathy | Nine cases reported |
Lactic Acidosis | Rare instances |
Acute Liver Failure | Two documented cases |
Propiedades
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-5-6(15)2-7(17-5)14-4-13-8-9(14)11-3-12-10(8)16/h3-7,15H,2H2,1H3,(H,11,12,16)/t5-,6+,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYISLAFYPDORJ-DSYKOEDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)N2C=NC3=C2N=CNC3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=CNC3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.